2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide
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Overview
Description
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, nitro, and methyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide typically involves the following steps:
Nitration: The starting material, 4-chloro-3-nitroaniline, is prepared by nitrating 4-chloroaniline using a mixture of concentrated sulfuric acid and nitric acid.
Acylation: The nitrated product is then subjected to acylation with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide or dichloromethane, and bases like sodium hydroxide or potassium carbonate.
Major Products
Reduction: 2-chloro-N-(4-chloro-3-aminophenyl)-4-methylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used as a probe in biological studies to understand the interactions of similar compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-chloro-3-nitrophenyl)nicotinamide: Similar structure but with a nicotinamide core.
4-chloro-3-nitroaniline: Lacks the benzamide moiety.
4-methylbenzamide: Lacks the chloro and nitro substituents.
Uniqueness
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide is unique due to the combination of chloro, nitro, and methyl groups on a benzamide core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-4-10(12(16)6-8)14(19)17-9-3-5-11(15)13(7-9)18(20)21/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNNGRTXJDILCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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